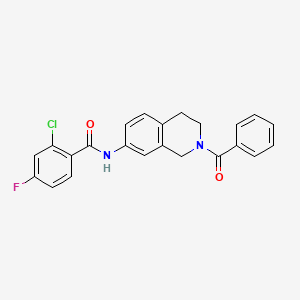

![molecular formula C20H21N3O4 B2857226 1-((1-(苯并[d][1,3]二氧杂环-5-基)-5-氧代吡咯烷-3-基)甲基)-3-苄基脲 CAS No. 954660-88-9](/img/structure/B2857226.png)

1-((1-(苯并[d][1,3]二氧杂环-5-基)-5-氧代吡咯烷-3-基)甲基)-3-苄基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

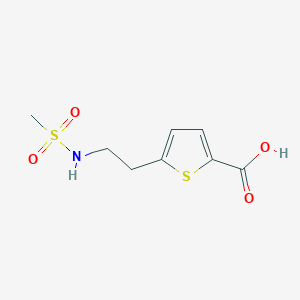

The compound you mentioned contains several structural motifs that are common in organic chemistry. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether that is often found in various natural products and pharmaceuticals . The pyrrolidin-3-yl group is a type of secondary amine that is also common in many biological compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.科学研究应用

Anticancer Applications

A series of compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have been synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Organoselenium Compounds

Organoselenium compounds incorporating the benzo[d][1,3]dioxole subunit have been synthesized . These compounds have attracted interest due to their potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Antioxidant Applications

Organoselenium compounds, including those with the benzo[d][1,3]dioxole subunit, have been studied for their antioxidant properties . These compounds can act as antioxidants, helping to protect cells from the damage caused by harmful free radicals .

Antitumor Applications

Organoselenium compounds with the benzo[d][1,3]dioxole subunit have been explored for their antitumor properties . These compounds have shown potential as antitumor agents, providing a new avenue for cancer treatment .

Anti-infective Applications

Organoselenium compounds, including those with the benzo[d][1,3]dioxole subunit, have been studied for their anti-infective properties . These compounds have shown potential as anti-infective agents, providing a possible new approach to treating infections .

Immuno-modulators

Organoselenium compounds, including those with the benzo[d][1,3]dioxole subunit, have been studied for their immuno-modulatory properties . These compounds have shown potential as immuno-modulators, which could have significant implications for the treatment of various immune-related diseases .

作用机制

Target of Action

Similar compounds with a 1-benzo[1,3]dioxol-5-yl-indole structure have shown activity against various cancer cell lines .

Mode of Action

Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. This is evidenced by the observed cell cycle arrest and induction of apoptosis in cancer cells . These effects could potentially lead to a reduction in tumor size and potentially halt the progression of the disease.

Action Environment

This compound and others with similar structures could potentially serve as a template for the development of new anticancer agents .

未来方向

Future research on this compound could potentially involve exploring its synthesis, properties, and potential applications. This could include investigating its reactivity, studying its interactions with biological targets, and developing methods to synthesize it more efficiently or with higher yield .

属性

IUPAC Name |

1-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-benzylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c24-19-8-15(11-22-20(25)21-10-14-4-2-1-3-5-14)12-23(19)16-6-7-17-18(9-16)27-13-26-17/h1-7,9,15H,8,10-13H2,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDQPUCGSBDHAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-benzylurea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2857145.png)

![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2857146.png)

![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

![7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide](/img/structure/B2857148.png)

![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2857152.png)

![3-(3-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2857158.png)

![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2857163.png)